

# Application Notes and Protocols: In Vivo Applications of Methyltetrazine-Based Click Chemistry

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## Compound of Interest

Compound Name: Methyltetrazine-PEG24-amine

Cat. No.: B13917924

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Methyltetrazine-based click chemistry, a cornerstone of bioorthogonal chemistry, has emerged as a powerful tool for a myriad of in vivo applications. This is primarily due to the inverse-electron-demand Diels-Alder (IEDDA) reaction between a methyltetrazine (MeTz) moiety and a strained dienophile, most commonly a trans-cyclooctene (TCO). This reaction is characterized by its exceptionally fast kinetics, high specificity, and biocompatibility, proceeding rapidly at physiological conditions without the need for a catalyst.[1][2] These features make it an ideal choice for selectively labeling and manipulating biomolecules within complex living systems.[3][4]

These application notes provide an overview of key in vivo applications of methyltetrazine-based click chemistry, including pretargeted imaging and "click-to-release" drug delivery. Detailed protocols for antibody conjugation and a pretargeted PET imaging workflow are also presented to guide researchers in applying this transformative technology.

## Quantitative Data Summary

The efficacy of the methyltetrazine-TCO ligation in vivo is critically dependent on the reaction kinetics and the physicochemical properties of the probes. The following tables summarize key

quantitative data from the literature to aid in the selection of reagents and optimization of experimental conditions.

Table 1: Second-Order Rate Constants ( $k_2$ ) for Methyltetrazine-TCO Reactions

| Methyltetrazine Derivative | Dienophile         | $k_2$ ( $M^{-1}s^{-1}$ ) | Conditions             | Source(s) |
|----------------------------|--------------------|--------------------------|------------------------|-----------|
| Methyl-tetrazine (Me-Tz)   | axial-TCO (4a-TCO) | >1000                    | Physiological          | [2][5]    |
| 3-bromo-6-methyl-tetrazine | TCO                | ~1,000                   | Not specified          | [6]       |
| Pyridyl-tetrazine (Py-Tz)  | axial-TCO (4a-TCO) | >10,000                  | Physiological          | [7]       |
| H-tetrazine (H-Tz)         | TCO                | >30,000                  | Not specified          | [8]       |
| Dipyridal tetrazine        | TCO                | 2000 ( $\pm 400$ )       | Not specified          | [8]       |
| General Range              | TCO                | 1 - $1 \times 10^6$      | PBS buffer, pH 6-9, RT | [1][8]    |

Table 2: Representative Data for In Vivo Pretargeted PET Imaging

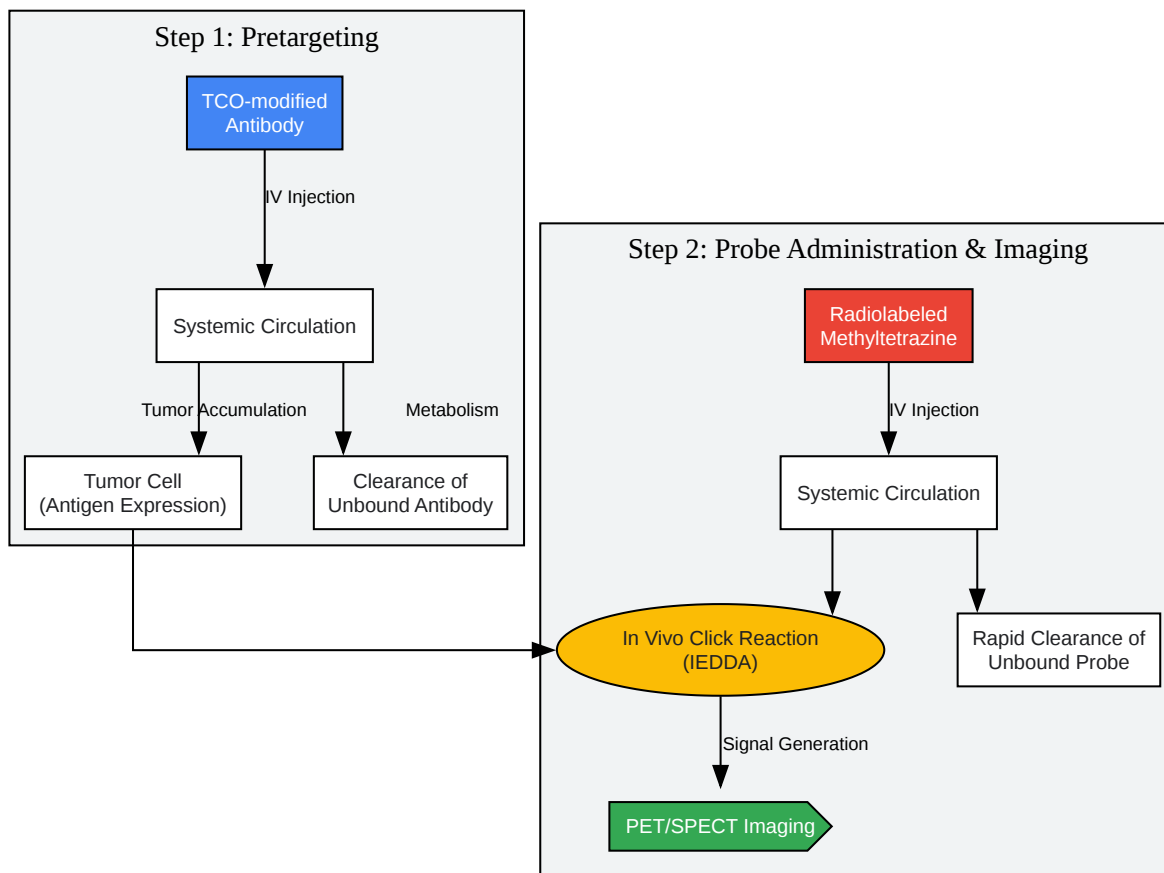
| Targeting Agent  | Radiotracer                           | Animal Model         | Pretargeting Interval | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio | Source(s) |
|------------------|---------------------------------------|----------------------|-----------------------|----------------------|-----------------------|-----------|
| A33-TCO          | <sup>64</sup> Cu-Tz-Bn-NOTA           | SW1222 xenografts    | 24 h                  | 4.1 ± 0.3 (at 12 h)  | High                  | [9][10]   |
| Atezolizumab-TCO | <sup>18</sup> F-PEG <sub>12</sub> -Tz | A549-PDL1 xenografts | 48 h                  | High                 | High                  | [11]      |
| CC49-TCO         | <sup>111</sup> In-labeled tetrazine   | LS174T xenografts    | 24 h                  | 4.2 (at 3 h)         | 13:1                  | [12]      |
| CC49-TCO         | <sup>18</sup> F-labeled tetrazine     | LS174T xenografts    | 72 h                  | 0.99 ± 0.14 (at 1 h) | 10                    | [12]      |
| Cetuximab-TCO    | <sup>68</sup> Ga-labeled tetrazine    | A431 xenografts      | 23 h                  | 3.48                 | 2.64 (tumor/liver )   | [12]      |

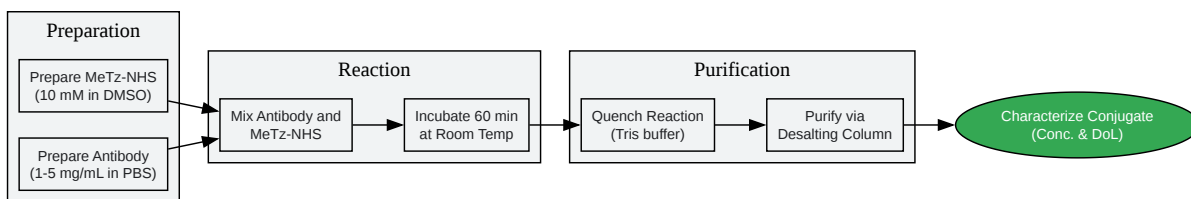
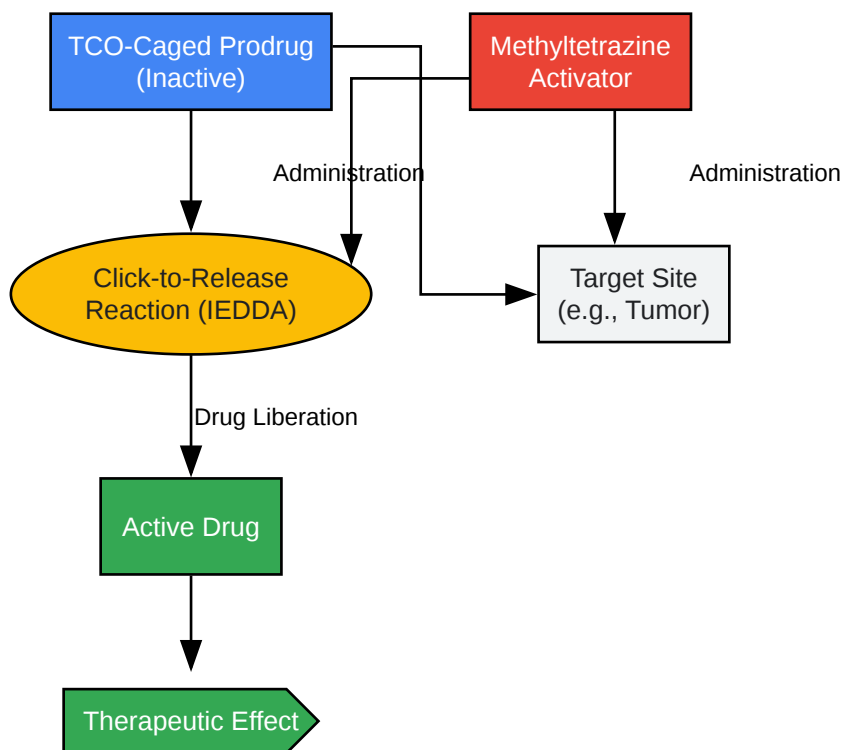
%ID/g: percentage of injected dose per gram of tissue.

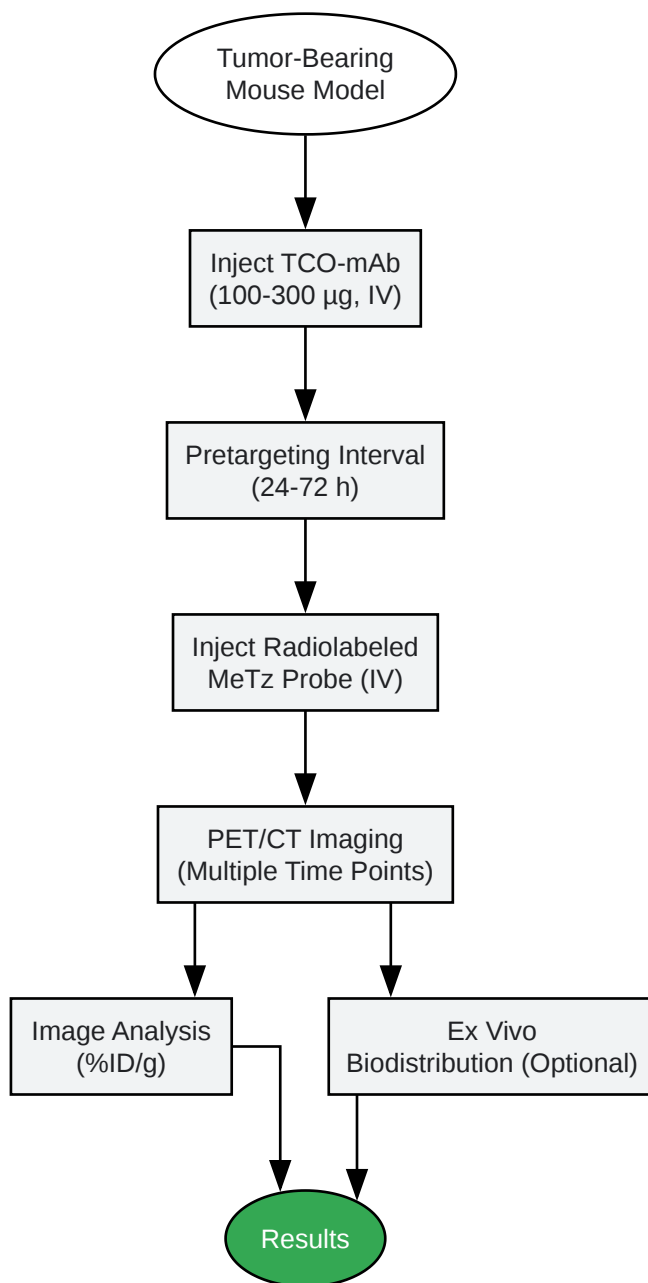
## Key In Vivo Applications and Signaling Pathways

### Pretargeted Radionuclide Imaging and Therapy

Pretargeted imaging decouples the targeting of a long-circulating biomolecule, such as a monoclonal antibody (mAb), from the delivery of a short-lived radionuclide.[9][13][14] In this approach, a TCO-modified mAb is first administered and allowed to accumulate at the target site while unbound antibody clears from circulation.[3][15] Subsequently, a radiolabeled methyltetrazine probe is administered, which rapidly "clicks" with the TCO-modified mAb at the target, leading to high-contrast images.[11][12][16] This strategy can also be adapted for pretargeted radioimmunotherapy (PRIT) by using a therapeutic radionuclide.[17][18]







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